molecular formula C17H15FN4O B13368110 N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368110
M. Wt: 310.33 g/mol
InChI Key: KDGRBOHENANXLF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different biological activities.

    N-ethylpentylone: A synthetic cathinone with psychoactive properties.

Uniqueness

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its fluorine and methyl substituents contribute to its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15FN4O/c1-11-6-8-15(9-7-11)22-12(2)19-16(21-22)17(23)20-14-5-3-4-13(18)10-14/h3-10H,1-2H3,(H,20,23)

InChI Key

KDGRBOHENANXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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